Eniluracil-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eniluracil-13C,15N2 is a variant of Eniluracil, which is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . The molecular formula of this compound is C6H4N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Eniluracil, with the difference being the presence of the isotopes Carbon-13 (13C) and Nitrogen-15 (15N2) . The molecular weight is 136.1082 .
科学研究应用
Eniluracil作为二氢嘧啶脱氢酶的失活剂
Eniluracil以其作为抗癌药物5-氟尿嘧啶代谢中关键的酶二氢嘧啶脱氢酶(DPD)的有效失活剂而闻名。研究概述了大规模合成eniluracil的工艺开发,利用Sonogashira偶联反应,重点在于最大限度地减少类似钯和铜这样的催化剂的投入,以确保化合物的高产率和质量(Cooke et al., 2001)。
增强5-氟尿嘧啶的治疗指数
研究表明,eniluracil增强了5-氟尿嘧啶在癌症治疗中的治疗指数。通过失活DPD,eniluracil使得5-氟尿嘧啶的剂量可预测,并实现口服给药,为癌症治疗中的临床潜力提供了希望(Paff et al., 2000)。
药代动力学和生物等效性研究
已进行研究评估了在患有晚期实体恶性肿瘤的患者中,eniluracil与5-氟尿嘧啶联合应用的药代动力学和生物等效性。这些研究对于了解联合口服制剂的可行性以及优化治疗结果并最小化毒性至关重要(Ochoa et al., 2000)。
调节氟尿嘧啶的组织药代动力学
使用体内成像技术,特别是在胃肠癌化疗的背景下,已探讨了eniluracil对氟尿嘧啶组织药代动力学的调节作用。研究结果有助于理解药物作用机制,特别是正常肝脏和肾脏的放射性示踪剂暴露量相对于肿瘤的选择性减少,暗示了肿瘤中氟尿嘧啶及其代谢产物的暴露增加(Saleem et al., 2000)。
作用机制
Target of Action
The primary target of Eniluracil-13C,15N2 is the enzyme known as dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-determining enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely-used oncology agent . Eniluracil also interacts with other enzymes such as Aldehyde oxidase and Xanthine dehydrogenase/oxidase .
Mode of Action
This compound acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. By inhibiting DPD, Eniluracil substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by Eniluracil affects the catabolic pathway of 5-FU. This results in an increased concentration of 5-FU in the body, enhancing its anti-cancer effects .
Pharmacokinetics
Eniluracil is an orally active DPD inhibitor . It is designed to enhance the activity of chemotaxic agents like 5-FU .
Result of Action
The inhibition of DPD by Eniluracil leads to a slower breakdown of 5-FU, resulting in prolonged exposure of tumor cells to the drug . This can enhance the therapeutic value and effectiveness of 5-FU, potentially increasing its effectiveness, reducing its side effects, and/or making it orally available .
未来方向
生化分析
Biochemical Properties
Eniluracil-13C,15N2 interacts with several enzymes and proteins. It is known to be an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . DPD is the first enzyme in the degradative pathway of systemically administered 5-FU . By inhibiting DPD, this compound substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. The inhibition of DPD by this compound leads to a prolonged exposure of tumor cells to 5-FU, which could potentially enhance the effectiveness of 5-FU in treating various cancers .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . Normally, 5-FU is rapidly broken down in the body by DPD. This compound substantially slows this breakdown process, thereby prolonging the exposure of tumor cells to 5-FU .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It inhibits the enzyme DPD, which is responsible for the breakdown of 5-FU This could potentially affect metabolic flux or metabolite levels
属性
{ "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] } | |
CAS 编号 |
1329556-69-5 |
分子式 |
C6H4N2O2 |
分子量 |
139.089 |
IUPAC 名称 |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI 键 |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
同义词 |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。